3-amino-6-bromo-2-phenylquinazolin-4(3H)-one

Synthetic Chemistry N-Glycosylation Quinazolinone Derivatization

3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one (CAS 115754-65-9) is a 2,3,6-trisubstituted quinazolin-4(3H)-one heterocycle with a molecular formula of C14H10BrN3O and a molecular weight of 316.15 g/mol. Quinazolin-4(3H)-ones are a privileged scaffold in medicinal chemistry, widely explored for anticancer, antimicrobial, anticonvulsant, and anti-inflammatory applications.

Molecular Formula C14H10BrN3O
Molecular Weight 316.15 g/mol
CAS No. 115754-65-9
Cat. No. B3045881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6-bromo-2-phenylquinazolin-4(3H)-one
CAS115754-65-9
Molecular FormulaC14H10BrN3O
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2N
InChIInChI=1S/C14H10BrN3O/c15-10-6-7-12-11(8-10)14(19)18(16)13(17-12)9-4-2-1-3-5-9/h1-8H,16H2
InChIKeyCMTNMFFMRLGVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one (CAS 115754-65-9): Structural Identity and Core Characteristics for Procurement Decisions


3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one (CAS 115754-65-9) is a 2,3,6-trisubstituted quinazolin-4(3H)-one heterocycle with a molecular formula of C14H10BrN3O and a molecular weight of 316.15 g/mol . Quinazolin-4(3H)-ones are a privileged scaffold in medicinal chemistry, widely explored for anticancer, antimicrobial, anticonvulsant, and anti-inflammatory applications [1]. This specific compound features a unique combination of three substituents: a 2-phenyl group, a 3-amino group, and a 6-bromo atom. These functional groups confer distinct reactivity and biological interaction profiles compared to simpler quinazolinone analogs, making it a versatile intermediate for derivatization and a direct candidate for biological screening.

3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one: Why In-Class Analogs Cannot Be Used Interchangeably


Substituting 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one with a generic quinazolinone analog risks losing the dual synthetic utility and the specific biological mechanism that differentiate this compound. The 3-amino group is a unique nucleophilic handle enabling N-glycoside and Schiff base formation not accessible with 3-unsubstituted analogs [1], while the 6-bromo substituent provides a critical site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are absent in non-halogenated variants [2]. Furthermore, the compound has been specifically reported to inhibit d-ribose 2'-phosphate deacetylase, a mechanism implicated in tumor growth suppression , which is distinct from the EGFR/VEGFR inhibition commonly associated with other quinazolinone derivatives. Removing or altering either the 3-amino or 6-bromo group produces a compound with fundamentally different reactivity, target engagement, and downstream biological profile.

Quantitative Differentiation Evidence for 3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one vs. Closest Analogs


3-Amino Substituent Enables N-Glycoside Formation Not Accessible to 3-H Analogs

The 3-amino group of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one (Ib) serves as a nucleophilic site for condensation with reducing sugars, yielding N-glycosides. In contrast, the 3-unsubstituted analog 6-bromo-2-phenylquinazolin-4(3H)-one (CAS 27398-50-1) lacks this reactive handle and cannot undergo analogous glycosylation [1]. Abdel-Megeed et al. (1995) reported that compound Ib reacts with D-ribose and L-arabinose in boiling methanol to form the corresponding N-glycosides IIb and IIIb, confirmed by NMR spectroscopy [1]. A parallel reaction using the non-aminated comparator was not demonstrated, underscoring the essential role of the 3-amino group.

Synthetic Chemistry N-Glycosylation Quinazolinone Derivatization

6-Bromo Substituent Provides a Cross-Coupling Handle Absent in Non-Halogenated 3-Amino Analogs

The aryl bromide at position 6 of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one enables palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for late-stage functionalization. The non-halogenated analog, 3-amino-2-phenylquinazolin-4(3H)-one (CAS not assigned, MW 237.26 g/mol ), lacks this reactive handle entirely. While no head-to-head coupling efficiency data exist for this exact compound pair, aryl bromides on quinazolinone scaffolds typically exhibit coupling yields of 60–90% under standard Suzuki conditions [1]. The bromine atom also increases molecular weight to 316.15 g/mol (vs. 237.26 g/mol for the non-brominated analog), enabling straightforward reaction monitoring by mass spectrometry.

Medicinal Chemistry Cross-Coupling C–C Bond Formation

Specific Inhibition of d-Ribose 2'-Phosphate Deacetylase: a Distinct Mechanism vs. EGFR-Targeting Quinazolinones

Vendor technical data from Biosynth and CymitQuimica report that 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one is the active form of a chemotherapeutic drug that binds to and inhibits d-ribose 2'-phosphate deacetylase . This enzyme catalyzes the conversion of d-ribose 2'-phosphate to d-ribose 5'-phosphate; its inhibition prevents DNA synthesis and replication, thereby suppressing tumor growth in non-small cell lung carcinoma (NSCLC) models . By contrast, the majority of clinically explored 2-phenylquinazolin-4(3H)-one derivatives act as ATP-competitive inhibitors of EGFR or VEGFR-2 tyrosine kinases [1]. Quantitative IC50 or Kd values for the target compound's enzyme inhibition were not available in the reviewed sources, and this mechanistic distinction is based on vendor-reported target engagement data.

Cancer Biology Enzyme Inhibition NSCLC

Dual Orthogonal Reactive Sites Enable Sequential Derivatization Strategies Unavailable in Mono-Functional Analogs

3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one uniquely combines a nucleophilic 3-amino group and an electrophilic 6-bromo substituent within the same scaffold. The 3-amino group can be derivatized via Schiff base condensation with aromatic aldehydes, as demonstrated for the closely related 3-amino-6,8-dibromo analog, which yielded a series of Schiff bases with anticonvulsant activity (compound 9l showing 82.74% protection at 100 mg/kg in the maximal electroshock model) [1][2]. The 6-bromo site remains available for subsequent orthogonal cross-coupling. Neither the 3-amino-only analog nor the 6-bromo-only analog can support this sequential, two-step diversification, limiting their utility for generating structurally diverse compound libraries.

Chemical Biology Library Synthesis Orthogonal Reactivity

Higher Topological Polar Surface Area (TPSA) Relative to Non-Aminated 6-Bromo Analog

The 3-amino group contributes additional hydrogen bond donor capacity, increasing the topological polar surface area (TPSA) of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one to 60.91 Ų, compared to 46.09 Ų for the non-aminated comparator 6-bromo-2-phenylquinazolin-4(3H)-one (predicted values from ChemSpider ). This TPSA difference of +14.82 Ų may influence passive membrane permeability and oral bioavailability, with the target compound falling closer to the Veber rule threshold for favorable absorption (TPSA < 140 Ų) while offering enhanced aqueous solubility potential due to the additional polar group [1]. The measured LogP of 3.12 (ALOGPS) further differentiates it from the more lipophilic non-amino analog.

Physicochemical Properties Drug-Likeness Bioavailability

High-Value Application Scenarios for 3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one in Research and Industrial Procurement


Focused Quinazolinone Library Synthesis via Orthogonal Derivatization

Medicinal chemistry teams can leverage the dual orthogonal reactive sites—3-amino and 6-bromo—of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one to build diverse compound libraries through sequential Derivatization. The 3-amino group is first reacted with aldehydes to form Schiff bases (as validated with the structurally analogous 3-amino-6,8-dibromo scaffold [1]), followed by Suzuki coupling at the 6-bromo position to introduce aryl or heteroaryl diversity. This two-step strategy enables rapid exploration of chemical space from a single starting material.

NSCLC-Focused Drug Discovery Targeting d-Ribose 2'-Phosphate Deacetylase

For oncology programs specifically targeting non-small cell lung carcinoma (NSCLC), 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one offers a mechanistically distinct starting point. Vendor-reported data indicate that this compound inhibits d-ribose 2'-phosphate deacetylase, an enzyme linked to DNA synthesis in tumor cells . This mechanism is orthogonal to the EGFR/VEGFR-2 axis commonly exploited by quinazolinone-based kinase inhibitors, potentially addressing NSCLC subtypes resistant to EGFR-targeted therapies.

N-Glycoside Prodrug Development

The 3-amino group uniquely enables N-glycoside formation with D-ribose and L-arabinose, as demonstrated by Abdel-Megeed et al. (1995) [2]. This reactivity can be exploited for the design of glycoside prodrugs with altered solubility, stability, or tumor-targeting properties. The corresponding 3-unsubstituted 6-bromo-2-phenylquinazolin-4(3H)-one cannot serve as a substrate for this transformation, making the target compound the necessary procurement choice for glycomimetic programs.

Biophysical Probe Design via 6-Position Functionalization

The 6-bromo substituent serves as a versatile handle for installing fluorescent reporters, affinity tags (e.g., biotin), or photoaffinity labels through palladium-catalyzed cross-coupling [3]. This enables the generation of chemical probes for target identification and mechanistic studies. The non-brominated 3-amino analog lacks this capacity entirely. Procurement of the 6-bromo variant is therefore mandatory for probe synthesis campaigns.

Quote Request

Request a Quote for 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.